molecular formula C12H16F3N3O2 B14887946 Ethyl 1-(piperidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(piperidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14887946
M. Wt: 291.27 g/mol
InChI Key: GPYJIZQVUAAOLT-UHFFFAOYSA-N
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Description

Ethyl 1-(piperidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(piperidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

Ethyl 1-(piperidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(piperidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain enzymes in Mycobacterium tuberculosis, leading to its potential use as an anti-tubercular agent .

Comparison with Similar Compounds

Ethyl 1-(piperidin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H16F3N3O2

Molecular Weight

291.27 g/mol

IUPAC Name

ethyl 1-piperidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H16F3N3O2/c1-2-20-11(19)9-7-17-18(10(9)12(13,14)15)8-4-3-5-16-6-8/h7-8,16H,2-6H2,1H3

InChI Key

GPYJIZQVUAAOLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCCNC2)C(F)(F)F

Origin of Product

United States

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